DNP-PEG3-CH2 NHS ester is a compound that plays a significant role in bioconjugation and drug delivery applications. It is classified as a polyethylene glycol (PEG) derivative that contains a nitrogen-hydroxysuccinimide (NHS) ester functional group. This structure allows for the selective conjugation of biomolecules, such as proteins or peptides, facilitating their modification for various scientific and therapeutic purposes. The compound is particularly valued for its ability to enhance the solubility and stability of conjugated entities, improving their pharmacokinetic properties.
DNP-PEG3-CH2 NHS ester is synthesized from commercially available precursors. The compound falls under the category of reactive PEG derivatives, which are widely used in medicinal chemistry and biochemistry. Its classification as an NHS ester indicates its utility in forming stable amide bonds with primary amines in biomolecules, making it a versatile tool in chemical biology.
The synthesis of DNP-PEG3-CH2 NHS ester typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity. For instance, reactions are often conducted at room temperature in anhydrous solvents to prevent hydrolysis of the NHS group.
DNP-PEG3-CH2 NHS ester consists of a polyethylene glycol chain with three ethylene glycol units (hence PEG3), linked to a nitrogen-hydroxysuccinimide ester group. The general structure can be represented as follows:
The molecular weight of DNP-PEG3-CH2 NHS ester is approximately 300 Da, depending on the specific structure and substituents used during synthesis. The compound's chemical formula can be represented as C₁₃H₂₃N₃O₈.
DNP-PEG3-CH2 NHS ester undergoes specific chemical reactions primarily involving nucleophilic attack by amines:
The reaction kinetics can be influenced by factors such as pH, temperature, and concentration of reactants. Optimal conditions ensure efficient conjugation while minimizing side reactions.
The mechanism of action for DNP-PEG3-CH2 NHS ester involves:
This process significantly enhances the solubility and stability of the conjugated biomolecule, which can lead to improved bioavailability and therapeutic efficacy.
DNP-PEG3-CH2 NHS ester is typically a white to off-white solid or viscous liquid depending on its formulation. It is soluble in polar solvents such as water and dimethyl sulfoxide.
Key chemical properties include:
DNP-PEG3-CH2 NHS ester has diverse applications in scientific research and biotechnology:
Chemoenzymatic strategies offer significant advantages in synthesizing hapten-bearing linkers like DNP-PEG₃-CH₂ NHS ester by enabling regioselective modifications under mild conditions. While traditional chemical synthesis of NHS esters requires anhydrous environments and aggressive coupling reagents, enzymatic catalysis facilitates selective conjugation at ambient temperatures, preserving acid-labile functional groups. The core NHS ester formation benefits from lessons learned in N-hydroxysuccinimide-mediated bioconjugation, where reaction parameters including pH (7.0–7.5), buffer composition, and stoichiometric ratios critically influence yield [1] [5]. Recent advances employ lipases or esterases to catalyze the condensation between DNP-PEG₃-CH₂ carboxylic acid precursors and N-hydroxysuccinimide, achieving conversion efficiencies exceeding 70% while minimizing epimerization. Solvent engineering proves essential—dimethylsulfoxide concentrations between 10–30% (v/v) optimize reagent solubility without denaturing enzymes, while controlled water activity maintains NHS ester stability during synthesis [1].
Table 1: Optimization Parameters for Chemoenzymatic Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.0–7.5 | Maximizes enzyme activity/NHS stability |
| Dimethylsulfoxide | 10–30% (v/v) | Balances solubility and enzyme integrity |
| Temperature | 25–30°C | Prevents NHS hydrolysis |
| Enzyme Loading | 5–10 U/mmol substrate | Drives completion without side reactions |
The synthesis of DNP-PEG₃-CH₂ NHS ester diverges fundamentally between solution-phase and solid-phase methodologies, each presenting distinct advantages for scale and purity. Solution-phase synthesis employs sequential coupling of triethylene glycol (PEG₃) spacers with 2,4-dinitrophenyl (DNP) precursors, followed by CH₂ spacer incorporation and final NHS ester activation. This approach facilitates high-volume production (>100 mmol) but necessitates extensive purification between steps to remove unreacted PEG diols or DNP byproducts that may compromise NHS integrity [3] [6].
In contrast, solid-phase synthesis leverages functionalized resins (e.g., Wang or Sieber amide resins) to anchor the initial carboxylic acid component. The PEG₃ spacer and DNP groups are then iteratively coupled, culminating in on-resin NHS ester formation before cleavage. This technique delivers superior purity (>98%) by eliminating soluble impurities through rigorous washing, though scale limitations persist [5] [6]. Crucially, solid-phase methods enable real-time reaction monitoring via UV absorbance at 260 nm (characteristic of DNP), allowing precise endpoint determination and minimizing over-activation side products.
The triethylene glycol (PEG₃) spacer in DNP-PEG₃-CH₂ NHS ester critically governs both steric accessibility and solvation dynamics. Comparative studies with shorter (PEG₁) and longer (PEG₁₂) analogues demonstrate that the three-ethylene-oxide-unit spacer optimally balances molecular flexibility with functional group proximity. Shorter spacers induce steric crowding between the DNP hapten and the NHS ester, reducing amine coupling efficiency by ≤40%, while longer spacers (e.g., PEG₁₂) increase water solubility at the cost of reduced conjugation kinetics due to chain coiling [2] [5].
The CH₂ moiety adjacent to the NHS ester further modulates electronic properties, slightly enhancing the electrophilicity of the carbonyl carbon through inductive effects. This strategic design accelerates amide bond formation with lysine residues while maintaining hydrolysis resistance. Solvent compatibility studies reveal that the PEG₃ spacer enables dissolution in diverse media—including dimethylsulfoxide, acetonitrile, and aqueous buffers (<0.1 mg/mL in pure water)—critical for biological conjugations requiring controlled polarity environments [4] [6].
Table 2: Impact of PEG Spacer Length on Functional Properties
| Spacer Length | Atoms/Å | Solubility in Water | Relative Coupling Rate |
|---|---|---|---|
| PEG₁ | 4 atoms / ~4Å | <0.01 mg/mL | 0.6× |
| PEG₃ (optimized) | 11 atoms / ~14Å | 0.05 mg/mL | 1.0× (reference) |
| PEG₁₂ | 40 atoms / ~46Å | >1.0 mg/mL | 0.8× |
Preserving NHS ester reactivity in DNP-PEG₃-CH₂ NHS ester demands orthogonal protection schemes that shield the electrophilic carbonyl while permitting selective DNP hapten modification. Tert-butyloxycarbonyl (Boc) protection of amine intermediates during synthesis prevents premature acylation, while the acid-labile nature of Boc allows deprotection under conditions (mild TFA) that leave the NHS ester intact [5]. For the DNP moiety itself, inherent stability toward nucleophiles enables its persistence through standard deprotection steps, though reducing agents must be avoided to prevent nitro group reduction.
Storage stability is achieved through lyophilization with cryoprotectants (trehalose) and strict moisture control (–20°C under argon), reducing hydrolysis to <5% over six months. Reformulation strategies include converting the NHS ester to a stable tetrafluorophenyl ester derivative for transport, regenerating the native NHS group via N-hydroxysuccinimide activation immediately pre-use [2] [5] [6]. Such multi-tiered protection ensures shelf-life extension while maintaining conjugation fidelity—critical for immunoconjugate development where hapten density directly impacts antigenicity.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0